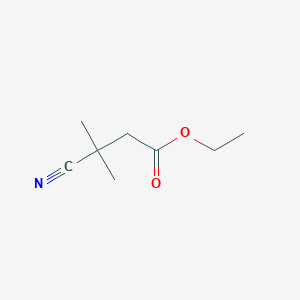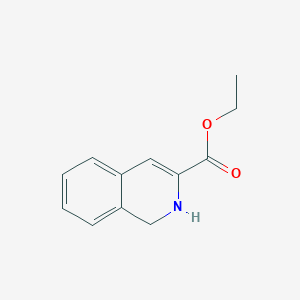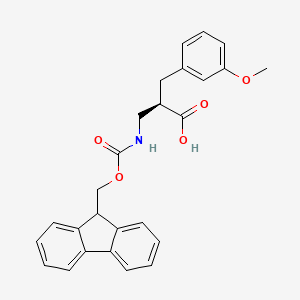
Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of propanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The compound also contains a methoxybenzyl group, which adds to its unique chemical properties. This compound is often utilized in peptide synthesis and other biochemical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. . The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction can produce the free amino acid derivative.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites on the molecule.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its stability and reactivity make it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability and bioactivity.
Industry
In the industrial sector, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it a critical component in the manufacture of various drugs.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to act as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-®-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with the methoxy group in a different position.
Fmoc-®-3-amino-2-(3-hydroxybenzyl)propanoic acid: Contains a hydroxy group instead of a methoxy group.
Fmoc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Contains a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties. The presence of the methoxybenzyl group enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C26H25NO5 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 |
InChI Key |
HMNIRDAFWMQJIV-GOSISDBHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


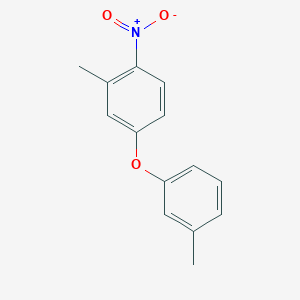
![N,N-bis(2-chloroethyl)-4-[[3-chloro-4-(2-phenyl-1,3-thiazol-4-yl)phenyl]iminomethyl]aniline;hydrochloride](/img/structure/B13985006.png)
![8-Isopropyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13985010.png)
![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)

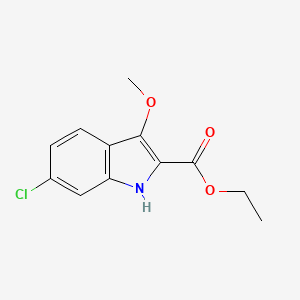



![3-Bromo-6-oxabicyclo[3.1.0]hexane](/img/structure/B13985045.png)
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)

